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molecular formula C14H18O4 B8351425 7-(2-Hydroxy-n-propoxy)-2,2-dimethyl-4-chromanone

7-(2-Hydroxy-n-propoxy)-2,2-dimethyl-4-chromanone

Cat. No. B8351425
M. Wt: 250.29 g/mol
InChI Key: KMMJMWJFKKWYMW-UHFFFAOYSA-N
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Patent
US04968819

Procedure details

To a mixture of 40 ml of methanol, 5 ml of water 1.1 g (20 millimoles) of potassium hydroxide and 3.8 g (20 millimoles) of 7-hydroxy-2,2-dimethyl-4-chromanone under stirring 11.6 g (14 ml, 0.2 mole) of propene oxide are added and the reaction mixture is refluxed for 5 hours. The reaction mixture is diluted with 200 ml of water and worked up according to Example 12. Thus 4.0 g of the desired compound are obtained, yield 80%. Mp.: 111°-113° C.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
CO.[OH-].[K+].[OH:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10](=[O:18])[CH2:11][C:12]([CH3:17])([CH3:16])[O:13]2)=[CH:8][CH:7]=1.[CH2:19]1[O:22][CH:20]1[CH3:21]>O>[OH:22][CH:20]([CH3:21])[CH2:19][O:5][C:6]1[CH:15]=[C:14]2[C:9]([C:10](=[O:18])[CH2:11][C:12]([CH3:16])([CH3:17])[O:13]2)=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3.8 g
Type
reactant
Smiles
OC1=CC=C2C(CC(OC2=C1)(C)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
C1C(C)O1
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
OC(COC1=CC=C2C(CC(OC2=C1)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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